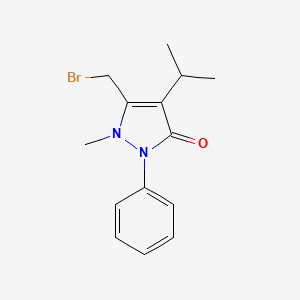
5-(Bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the bromomethylation of a precursor compound. For instance, the bromomethylation of thiols using paraformaldehyde and hydrobromic acid (HBr/AcOH) has been reported as an efficient method . This method minimizes the generation of toxic byproducts and provides a high yield of the desired bromomethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
5-(Bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Material Science: It is utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 5-(Hydroxymethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 5-(Iodomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 5-(Bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C14H17BrN2O |
|---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H17BrN2O/c1-10(2)13-12(9-15)16(3)17(14(13)18)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
XBESMQIHFLWKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
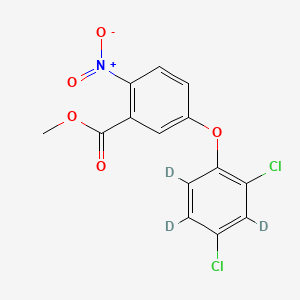
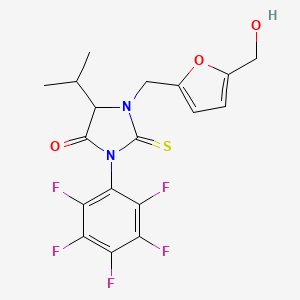
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
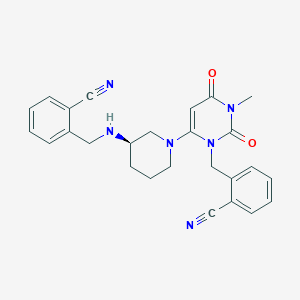
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
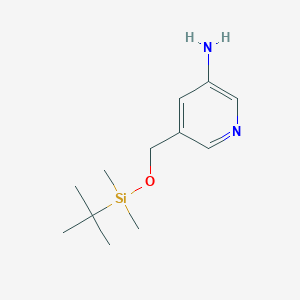
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
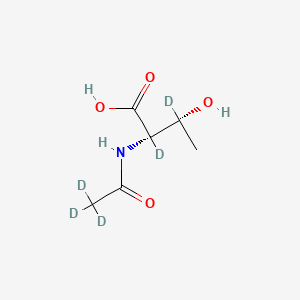
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
